![molecular formula C14H12ClNO B1392443 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine CAS No. 1187170-37-1](/img/structure/B1392443.png)
2-Chloro-5-(3,4-dimethylbenzoyl)pyridine
Overview
Description
2-Chloro-5-(3,4-dimethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H12ClNO and a molecular weight of 245.71 . It is also known by the IUPAC name (6-chloro-3-pyridinyl)(3,4-dimethylphenyl)methanone .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine is 1S/C14H12ClNO/c1-9-3-4-11(7-10(9)2)14(17)12-5-6-13(15)16-8-12/h3-8H,1-2H3 . This code provides a textual representation of the molecule’s structure.Scientific Research Applications
Synthesis and Antibacterial Activity
Research has explored the synthesis of various derivatives containing 2-chloro-5-methylene pyridine structures, including those with modifications by 3,4-dimethylbenzoyl groups. These compounds have shown promising antibacterial activities against specific pathogens, indicating potential for developing new antimicrobial agents. Notably, certain derivatives exhibited superior inhibitory effects against bacterial strains compared to commercial agents, highlighting their potential in addressing antibiotic resistance issues (Song et al., 2017).
Molecular Docking and In Vitro Screening
The compound has been involved in the synthesis of novel pyridine and fused pyridine derivatives, which were then subjected to in silico molecular docking screenings. This research aimed at identifying compounds with potential therapeutic applications, including antimicrobial and antioxidant activities. The findings suggest that these derivatives, possibly including those related to 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine, could be valuable in developing new treatments for various diseases (Flefel et al., 2018).
Synthesis of Nucleosides
The synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides, which could include modifications similar to 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine, has been investigated for their biological activities. These compounds were evaluated against various viruses and tumor cells, suggesting their potential in antiviral and anticancer therapies. This research underscores the versatility of such compounds in medicinal chemistry (Sanghvi et al., 1989).
Photodegradation Studies
Studies on related pyridine derivatives have examined their photodegradation processes, which are crucial for understanding the environmental fate and stability of these compounds. Such research can inform the development of compounds with improved stability and reduced environmental impact (Liu et al., 2012).
Synthesis and Biological Evaluation
Further research has delved into the synthesis and biological evaluation of pyridine derivatives, including those with structural similarities to 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine. These studies aim to assess the therapeutic potential of such compounds, particularly in the context of antimicrobial and anticancer activities. The synthesis of these derivatives and their subsequent evaluation underscore the ongoing efforts to harness the chemical diversity of pyridine-based compounds for therapeutic applications (Chavva et al., 2013).
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3,4-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-3-4-11(7-10(9)2)14(17)12-5-6-13(15)16-8-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNFBLTZTVXKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,4-dimethylbenzoyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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